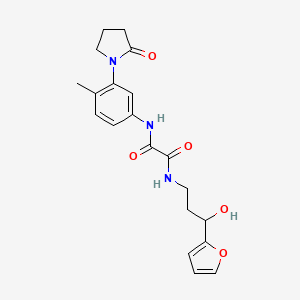![molecular formula C11H15Cl2N B2610657 [3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride CAS No. 2229508-98-7](/img/structure/B2610657.png)
[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride” is a chemical compound with the molecular weight of 232.15 . It is used in scientific research and has a wide range of applications, particularly in the field of pharmaceutical development and organic synthesis.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13;/h1-4,8,10H,5-7,13H2;1H . This code provides a specific representation of the molecule’s structure. It has a storage temperature of 4 degrees Celsius . The physical form of the compound is a liquid .
Scientific Research Applications
Improved Synthesis of Antidepressants
A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, presents a more advantageous process than previously reported. The synthesis utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, showcasing a stable compound that can be obtained in good yield using environmentally friendly reagents. This process highlights a stereoselective reduction to the desired cis-racemic amine, providing sertraline hydrochloride with the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Synthesis and Structural Analysis of Ketamine Derivatives
The crystal structure of (S)-(+)-ketamine hydrochloride is explored, demonstrating its potent anesthetic properties compared to its R isomer. The study details the molecular arrangement and highlights the enhanced potency of the S isomer due to its structural configuration (Hakey et al., 2008).
Environmental Impact and Degradation Products
Research into oxybenzone (benzophenone-3), a common UV filter in sunscreens, reveals its degradation products in chlorinated seawater swimming pools. The study emphasizes the formation of brominated disinfection byproducts, which are more toxic than chlorinated ones, upon interaction with chlorine in seawater pools. This highlights the environmental impact and potential risks associated with sunscreen chemicals in aquatic environments (Manasfi et al., 2015).
Hydrodechlorination Reactivity
An investigation into the hydrodechlorination (HDCl) reactivity of chlorophenols over Raney Ni catalysts in the presence of triethylamine provides insights into the selective dechlorination process. This research contributes to understanding the chemical transformations of chlorinated organic compounds, which is crucial for environmental remediation and chemical synthesis applications (Ma et al., 2010).
Photochemical Generation and Reactivity of Aryl Cations
The photochemistry of chlorophenols leads to the generation of aryl cations, offering a new pathway for reductive dehalogenation. This study opens avenues for the synthesis of arylated products through cationic mechanisms, presenting potential applications in organic synthesis and material science (Protti et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
[3-(4-chlorophenyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13;/h1-4,8,10H,5-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOQDAKHUBBXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
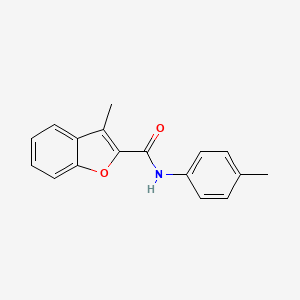
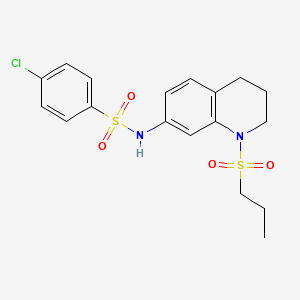
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)

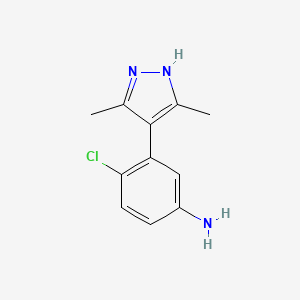

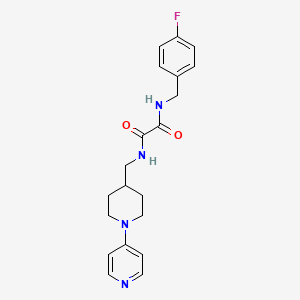
![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)
![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
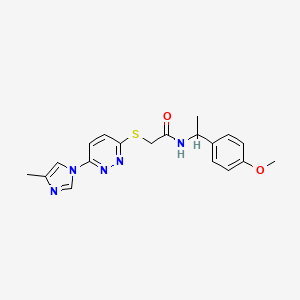
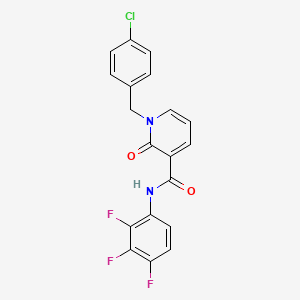
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)
